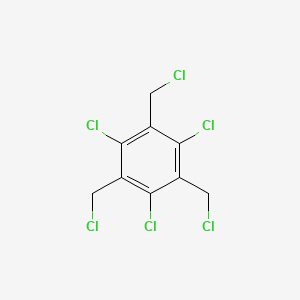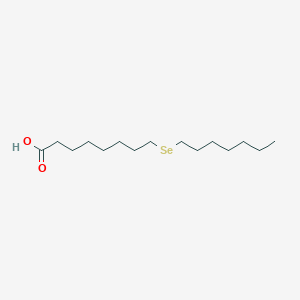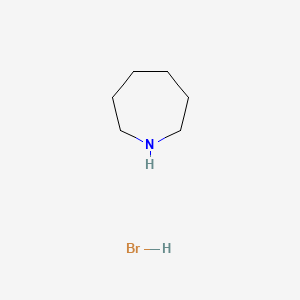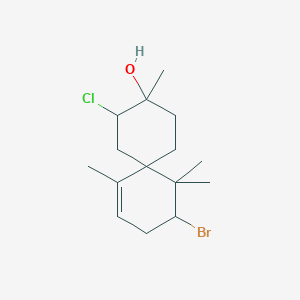
Glanduliferol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of glanduliferol involves several steps, starting from the extraction of the compound from Laurencia glandulifera . The process typically includes:
Extraction: The algae are collected and subjected to solvent extraction to isolate the crude extract containing this compound.
Purification: The crude extract is then purified using chromatographic techniques to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound is still in the research phase, and large-scale production methods are not yet well-established. advancements in biotechnology and synthetic biology may pave the way for more efficient production methods in the future .
化学反应分析
Types of Reactions
Glanduliferol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidized metabolites.
Reduction: Reduction reactions can modify the halogenated groups in this compound.
Substitution: Halogen atoms in this compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen substitution reactions.
Major Products
科学研究应用
Glanduliferol has several scientific research applications, including:
作用机制
The mechanism of action of glanduliferol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating cellular signaling pathways and interacting with enzymes involved in various biochemical processes . Further research is needed to fully elucidate its mechanism of action and identify its molecular targets .
相似化合物的比较
Similar Compounds
Glanduliferol is similar to other halogenated sesquiterpenoids isolated from marine algae, such as:
- Laurecomin
- Okamurene E
- Rogiolol
- Obtusol
- Elatol
- Hurgadol
- Dendroidiol
- Dendroidone
Uniqueness
What sets this compound apart from these similar compounds is its unique halogenation pattern and specific biological activities . Its distinct chemical structure allows it to interact with different molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
属性
CAS 编号 |
54278-86-3 |
|---|---|
分子式 |
C15H24BrClO |
分子量 |
335.71 g/mol |
IUPAC 名称 |
4-bromo-10-chloro-1,5,5,9-tetramethylspiro[5.5]undec-1-en-9-ol |
InChI |
InChI=1S/C15H24BrClO/c1-10-5-6-11(16)13(2,3)15(10)8-7-14(4,18)12(17)9-15/h5,11-12,18H,6-9H2,1-4H3 |
InChI 键 |
XTJRMMKSWBOFCC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CCC(C(C12CCC(C(C2)Cl)(C)O)(C)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



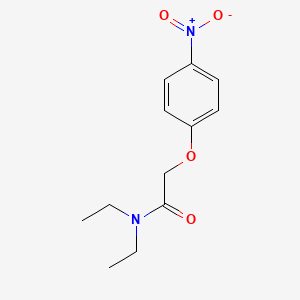
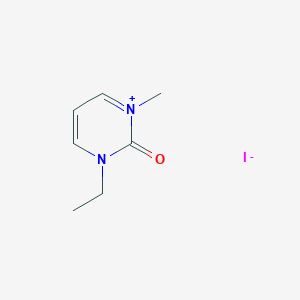

![N-[4-Oxo-5-(propan-2-yl)-1,3-dioxan-5-yl]benzenecarboximidic acid](/img/structure/B14648349.png)
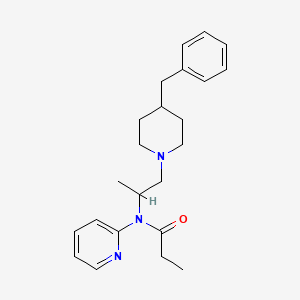
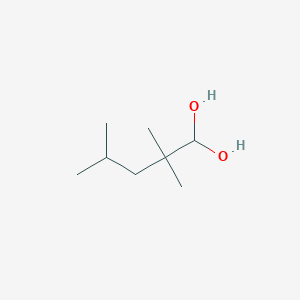
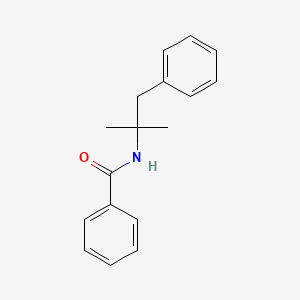
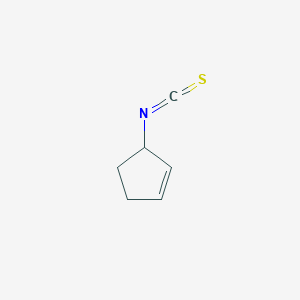
![Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a,7a-dimethyl-](/img/structure/B14648382.png)
